molecular formula C15H12F3NO B257019 N-(4-methylphenyl)-2-(trifluoromethyl)benzamide

N-(4-methylphenyl)-2-(trifluoromethyl)benzamide

Cat. No. B257019
M. Wt: 279.26 g/mol
InChI Key: DQSRXHWFZRQSIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)-2-(trifluoromethyl)benzamide, also known as MTFB, is a chemical compound that has been widely used in scientific research due to its unique properties. MTFB is a white crystalline powder that is insoluble in water but soluble in organic solvents.

Mechanism of Action

N-(4-methylphenyl)-2-(trifluoromethyl)benzamide inhibits the activity of FAAH and MAGL by binding to the active site of these enzymes. This leads to an increase in the levels of endocannabinoids, which are known to have various physiological effects, including pain relief, anti-inflammatory, and anticancer effects.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-2-(trifluoromethyl)benzamide has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-(4-methylphenyl)-2-(trifluoromethyl)benzamide has also been shown to have antinociceptive effects by reducing pain sensitivity. Additionally, N-(4-methylphenyl)-2-(trifluoromethyl)benzamide has been found to have anticancer effects by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-methylphenyl)-2-(trifluoromethyl)benzamide in lab experiments is its specificity for FAAH and MAGL. This allows researchers to study the effects of endocannabinoids without interfering with other metabolic pathways. However, one limitation of using N-(4-methylphenyl)-2-(trifluoromethyl)benzamide is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research involving N-(4-methylphenyl)-2-(trifluoromethyl)benzamide. One area of interest is the development of new drugs based on the structure of N-(4-methylphenyl)-2-(trifluoromethyl)benzamide that can be used to treat various diseases, including inflammation and cancer. Another area of research is the study of the effects of N-(4-methylphenyl)-2-(trifluoromethyl)benzamide on the endocannabinoid system, including the identification of new targets for drug development. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(4-methylphenyl)-2-(trifluoromethyl)benzamide and its potential therapeutic applications.

Synthesis Methods

N-(4-methylphenyl)-2-(trifluoromethyl)benzamide can be synthesized through a multi-step process involving the reaction of 4-methylacetophenone with trifluoroacetic anhydride, followed by the reaction of the resulting intermediate with ammonium hydroxide. The final product is obtained through recrystallization from a suitable solvent.

Scientific Research Applications

N-(4-methylphenyl)-2-(trifluoromethyl)benzamide has been used in various scientific research studies due to its unique properties. It has been shown to inhibit the activity of certain enzymes, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which are involved in the metabolism of endocannabinoids. N-(4-methylphenyl)-2-(trifluoromethyl)benzamide has also been found to have anti-inflammatory, anticancer, and antinociceptive effects.

properties

Product Name

N-(4-methylphenyl)-2-(trifluoromethyl)benzamide

Molecular Formula

C15H12F3NO

Molecular Weight

279.26 g/mol

IUPAC Name

N-(4-methylphenyl)-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C15H12F3NO/c1-10-6-8-11(9-7-10)19-14(20)12-4-2-3-5-13(12)15(16,17)18/h2-9H,1H3,(H,19,20)

InChI Key

DQSRXHWFZRQSIH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(F)(F)F

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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